DL-threo-beta-Hydroxyaspartic acid
Overview
Description
DL-threo-β-Hydroxyaspartic Acid: is a non-proteinogenic amino acid with a hydroxyl group at the β positionThis compound is notable for its role as a glutamate uptake inhibitor, making it significant in various biochemical and pharmacological studies .
Mechanism of Action
Target of Action
The primary targets of DL-threo-beta-Hydroxyaspartic acid are the excitatory amino acid transporters (EAATs) . These transporters play a crucial role in the uptake of glutamate, a neurotransmitter, in the brain.
Mode of Action
This compound acts as an inhibitor of EAATs . It inhibits glutamate uptake in cells expressing human EAAT1 or EAAT2 . This interaction with its targets leads to changes in the concentration of glutamate in the synaptic cleft, affecting neuronal signaling.
Biochemical Pathways
The inhibition of EAATs by this compound affects the glutamate-glutamine cycle, a key biochemical pathway in the brain. This cycle involves the conversion of glutamate to glutamine by the enzyme glutamine synthetase. By inhibiting the reuptake of glutamate, this compound can potentially disrupt this cycle, leading to an increase in extracellular glutamate concentrations .
Pharmacokinetics
It is known that the compound is slightly soluble in various solvents, including water, which may affect its bioavailability .
Result of Action
The inhibition of glutamate uptake by this compound can lead to an increase in extracellular glutamate concentrations. This can affect neuronal signaling and potentially lead to excitotoxicity, a pathological process where neurons are damaged and killed by the overactivation of receptors for glutamate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s solubility and therefore its bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
Divergent Synthesis: Starting from a common trans-oxazolidine dicarboxylate intermediate, several non-proteinogenic l-threo-β-hydroxyaspartate derivatives can be synthesized with high stereoselectivity.
Asymmetric Halogenation or Hydroxylation: Reactive enolates undergo asymmetric halogenation or hydroxylation to introduce the β-hydroxyl group with high stereoselectivity.
Nucleophilic Addition: A stable α-amino aldehyde, such as ®-Garner aldehyde, can be used for nucleophilic addition to achieve the desired β-hydroxyl group.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions are possible but not commonly reported for this compound.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Conditions typically involve nucleophiles or electrophiles that react with the hydroxyl or amino groups.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions could produce various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: : DL-threo-β-Hydroxyaspartic Acid is used as a building block in the synthesis of complex molecules and peptides. Its unique structure allows for the creation of stereoselective compounds .
Biology: : In biological research, this compound is used to study glutamate transport mechanisms. It acts as a glutamate uptake inhibitor, making it valuable in neurochemical studies .
Medicine: : DL-threo-β-Hydroxyaspartic Acid has potential therapeutic applications due to its ability to inhibit glutamate transport. This property is being explored for the treatment of neurological disorders .
Industry: : While industrial applications are limited, the compound’s role in synthesizing complex molecules makes it useful in pharmaceutical and chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
L-threo-β-Hydroxyaspartic Acid: Similar in structure but differs in stereochemistry.
L-threo-β-Hydroxyasparagine: Another non-proteinogenic amino acid with a hydroxyl group at the β position.
DL-threo-β-Methylaspartic Acid: Similar structure with a methyl group instead of a hydroxyl group.
Uniqueness: : DL-threo-β-Hydroxyaspartic Acid is unique due to its specific inhibition of glutamate transporters, which is not commonly observed in other similar compounds. Its stereochemistry also plays a crucial role in its biological activity .
Biological Activity
DL-threo-beta-Hydroxyaspartic acid (THA) is a compound that has garnered attention for its biological activity, particularly in the context of excitatory amino acid transport. This article delves into its mechanisms, effects on neurotransmission, and potential applications based on diverse research findings.
- Empirical Formula : CHNO
- Molecular Weight : 149.10 g/mol
- CAS Number : 4294-45-5
This compound acts primarily as a competitive inhibitor of excitatory amino acid transporters (EAATs), specifically targeting EAAT1, EAAT2, and EAAT3 while being a non-transportable inhibitor for EAAT5. The inhibition of these transporters affects glutamate uptake in the central nervous system, which is crucial for regulating synaptic transmission and preventing excitotoxicity.
Inhibition Potency
The inhibition constants () for THA against various EAATs are as follows:
Transporter | (μM) |
---|---|
EAAT1 | 11 |
EAAT2 | 19 |
EAAT3 | 14 |
Additionally, in membrane potential assays, the Michaelis-Menten constants () were determined to be:
Transporter | (μM) |
---|---|
EAAT1 | 3.6 |
EAAT2 | 3.8 |
EAAT3 | 3.2 |
These values indicate that THA is a potent inhibitor of glutamate transport, which can have significant implications for neuropharmacology and potential therapeutic applications .
Neurotoxicity and Excitotoxicity
Research has shown that THA can potentiate the effects of L-glutamate and L-aspartate, leading to increased neuronal excitability. This property has been linked to neurotoxic outcomes in various models. For instance, studies have documented neurotoxic effects when THA is administered alongside glutamate in rat striatum models .
Impact on Gamete Transport and Fertilization
In reproductive biology, this compound has been identified as a non-selective inhibitor of glutamate uptake , influencing gamete penetration rates and fertilization efficiency. A study highlighted that THA significantly increased penetration rates in gametes, suggesting its role in modulating fertilization processes .
Case Studies
- Neuropharmacological Studies : In vitro studies demonstrated that THA effectively blocked glutamate uptake in HEK293 cells expressing human EAATs, confirming its role as a competitive inhibitor .
- Reproductive Studies : A study involving marine gastropods indicated that pre-fertilization exposure to THA altered fertilization rates and embryonic development, showcasing its potential effects on reproductive health .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-LWMBPPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017241 | |
Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-99-9, 4294-45-5 | |
Record name | L-threo-3-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-threo-β-Hydroxyaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threo-3-hydroxy-DL-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxy-L-aspartic acid, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Threo-3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-threo-beta-Hydroxyaspartic acid affect synaptic transmission?
A1: this compound acts as a glutamate transport inhibitor. Studies using Aplysia sensory neurons showed that application of this compound increased the duration and decreased the amplitude of unitary excitatory postsynaptic potentials (EPSPs). [] This suggests that by inhibiting glutamate reuptake, the neurotransmitter remains in the synaptic cleft for a longer period, leading to prolonged but potentially weaker signaling.
Q2: Is the effect of this compound specific to certain types of synapses?
A2: Research suggests that the effects of this compound might be region-specific. In rat hippocampal slice cultures, blocking glutamate transporters, including with this compound, showed different effects on kainate-induced cell death in the CA1 and CA3 regions. [] This points towards a potential interplay between the compound's action and the inherent properties of different neuronal subtypes and brain regions.
Q3: Beyond neuronal cells, are there other systems where this compound impacts glutamate transport?
A3: this compound has been used to study glutamate uptake in human retinal pigment epithelial (HRPE) cells. [] The compound inhibited glutamate uptake in these cells, highlighting its use in investigating glutamate transport mechanisms beyond the central nervous system.
Q4: Does this compound interact with glutamate receptors directly?
A4: Evidence suggests that this compound might not directly act upon glutamate receptors. In the HRPE cell study, glutamate receptor antagonists did not inhibit glutamate uptake, implying that the compound's action is primarily on glutamate transporters. []
Q5: Can this compound be used as a tool in metabolomic profiling?
A5: Research indicates that dried blood spots (DBS) could be a viable alternative to plasma for metabolomic profiling using GC/MS. Notably, when specific markers, including This compound, are not involved, DBS showed comparable results to plasma in terms of detectable and identifiable markers. [] This suggests potential applications of the compound as a control or reference point in specific metabolomic analyses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.